[2-[(E)-but-2-enyl]phenyl]methanol
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Overview
Description
[2-[(E)-but-2-enyl]phenyl]methanol is an organic compound that belongs to the class of alcohols It features a phenyl group substituted with a butenyl group and a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-but-2-enyl]phenyl]methanol typically involves the reaction of a phenyl-substituted alkene with a suitable reducing agent. One common method is the reduction of [2-[(E)-but-2-enyl]phenyl]methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or ethanol to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding alkene in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-but-2-enyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: [2-[(E)-but-2-enyl]phenyl]methanone.
Reduction: [2-[(E)-but-2-enyl]phenyl]methane.
Substitution: [2-[(E)-but-2-enyl]phenyl]chloride.
Scientific Research Applications
Chemistry
In chemistry, [2-[(E)-but-2-enyl]phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology
In biological research, this compound can be used as a model molecule to study the effects of structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a starting material for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-[(E)-but-2-enyl]phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and butenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-[(E)-but-2-enyl]phenyl]methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
[2-[(E)-but-2-enyl]phenyl]chloride: Similar structure but with a chloride group instead of a hydroxyl group.
[2-[(E)-but-2-enyl]phenyl]methane: Similar structure but fully reduced to an alkane.
Uniqueness
[2-[(E)-but-2-enyl]phenyl]methanol is unique due to the presence of both a phenyl group and a butenyl group, along with a hydroxyl group
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[2-[(E)-but-2-enyl]phenyl]methanol |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-5,7-8,12H,6,9H2,1H3/b3-2+ |
InChI Key |
ILMQLVAHSABKHX-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=CC=CC=C1CO |
Canonical SMILES |
CC=CCC1=CC=CC=C1CO |
Origin of Product |
United States |
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